Methoxy(methyl)(phenyl)(vinyl)silane
Overview
Description
Methoxy(methyl)(phenyl)(vinyl)silane is an organosilicon compound with the molecular formula C10H14OSi. This compound is characterized by the presence of methoxy, methyl, phenyl, and vinyl groups attached to a silicon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy(methyl)(phenyl)(vinyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane is reacted with methoxyphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of phenyltrichlorosilane with methanol and vinyl chloride. This process is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methoxy(methyl)(phenyl)(vinyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Methoxy(methyl)(phenyl)(vinyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is employed in drug delivery systems and the development of biocompatible materials.
Mechanism of Action
The mechanism of action of methoxy(methyl)(phenyl)(vinyl)silane involves its ability to form strong chemical bonds with both organic and inorganic substrates. This is achieved through the interaction of the silicon atom with hydroxyl groups on the substrate surface, leading to the formation of a stable siloxane network. This network enhances the durability and performance of the materials in which the compound is used .
Comparison with Similar Compounds
- Methoxy(methyl)(phenyl)silane
- Methoxy(methyl)(vinyl)silane
- Phenyl(vinyl)silane
Comparison: Methoxy(methyl)(phenyl)(vinyl)silane is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties. Compared to methoxy(methyl)(phenyl)silane, the vinyl group in this compound provides additional reactivity, making it suitable for a broader range of applications. Similarly, the phenyl group enhances the thermal stability and hydrophobicity of the compound compared to methoxy(methyl)(vinyl)silane .
Properties
IUPAC Name |
ethenyl-methoxy-methyl-phenylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCEXAZJVCREJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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